molecular formula C11H22N2O2 B7986384 [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7986384
M. Wt: 214.30 g/mol
InChI Key: PGBPRVGAGWKUNP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a chiral N-(aminocycloalkylene)amino acid derivative of significant interest in medicinal chemistry and drug discovery . This compound features a stereochemically defined (R)-1-methyl-piperidin-3-yl scaffold, a structural motif prevalent in pharmacologically active agents. The molecule belongs to a class of conformationally restricted chiral amino acids that serve as valuable building blocks for the development of novel biologically active substances and peptides . These N-(ω-aminoalkylene)amino acid derivatives function as important isosteres and are strategically employed in synthetic chemistry to create new molecular entities with potential therapeutic applications . The synthetic approach for such compounds typically involves nucleophilic substitution (SN2) reactions using chiral triflate esters, which provides high enantiomeric purity by inversion of configuration at the stereogenic center . Researchers utilize this chiral building block in the synthesis of complex dipeptides and other molecular architectures, particularly those incorporating piperidine moieties known to influence biological activity . This product is provided for research applications in chemical synthesis and drug discovery investigations. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBPRVGAGWKUNP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis of (R)-1-Methylpiperidin-3-amine

The chiral piperidine precursor is synthesized via asymmetric hydrogenation or resolution techniques. Key steps include:

  • Transfer Hydrogenation : Piperidine-3-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH, 90–95°C) to yield 1-methylpiperidine-3-carboxylic acid.

  • Decarboxylation and Resolution : The carboxylic acid is converted to the amine via Curtius rearrangement or enzymatic resolution. For example, (R)-1-methylpiperidin-3-amine is obtained with >98% enantiomeric excess (ee) using chiral auxiliaries.

Table 1: Conditions for Piperidine Methylation

MethodCatalystTemperature (°C)Yield (%)ee (%)Source
Transfer HydrogenationPd/C90–958599
Enzymatic ResolutionLipase B25–307898

Alkylation with Isopropyl Groups

The amine is alkylated using isopropyl bromide or tosylate under basic conditions:

  • Base Selection : Alkali metal hydroxides (e.g., KOH) or carbonates (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) yield 70–85% of the mono-alkylated product.

  • Stereochemical Control : The (R)-configuration is preserved by employing bulky bases (e.g., DIPEA) to minimize racemization.

Table 2: Alkylation Efficiency

Alkylating AgentBaseSolventTime (h)Yield (%)Purity (%)Source
Isopropyl bromideK₂CO₃DMF128295
Isopropyl tosylateDIPEAMeCN87897

Conjugation with Acetic Acid

The alkylated amine is coupled with activated acetic acid derivatives:

  • Acylation : Bromoacetic acid is reacted with the amine using carbodiimide coupling agents (EDC, DCC) and NHS in dichloromethane or THF.

  • Alternative Routes : Direct condensation with ethyl chloroacetate followed by hydrolysis (H₂SO₄, 80°C) achieves 90% conversion.

Table 3: Coupling Reagent Performance

ReagentSolventTemperature (°C)Yield (%)Byproducts (%)Source
EDC/NHSDCM25885
DCC/HOBtTHF0–5857

Purification and Isolation

Crude product is purified via:

  • Recrystallization : Dissolution in methanol/ammonia followed by acetic acid precipitation reduces impurities (e.g., di-alkylated byproducts) to <0.1%.

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:1) isolates the final compound in >99% purity.

Table 4: Purity Post-Purification

MethodSolvent SystemPurity (%)Recovery (%)Source
RecrystallizationMeOH/NH₃/AcOH99.575
Column ChromatographyEtOAc/Hexane (1:1)99.865

Critical Analysis of Methodologies

  • Stereochemical Integrity : Transfer hydrogenation (Table 1) outperforms enzymatic resolution in scalability but requires stringent temperature control to avoid racemization.

  • Alkylation Efficiency : Isopropyl bromide with K₂CO₃ in DMF offers optimal balance between yield and cost.

  • Coupling Challenges : EDC/NHS minimizes side reactions compared to DCC, though the latter is cheaper .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, often reducing carbonyl groups to alcohols.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Overview

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid, a piperidine derivative, has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of interest for therapeutic applications.

The compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and enzymes. Key areas of research include:

Neuropharmacology

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is being studied for its potential effects on neurotransmitter modulation, particularly concerning:

  • Glycine Transporter Inhibition : Similar compounds have shown potential in inhibiting the glycine transporter GlyT1, which is crucial for neurotransmitter regulation. This inhibition could lead to therapeutic effects in conditions such as schizophrenia and anxiety disorders.

Antimicrobial Properties

Research indicates that piperidine derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial and antifungal activities. For example:

CompoundMIC (µg/mL)Target Organism
Compound A<1Staphylococcus aureus
Compound B<125Escherichia coli
Compound C<150Candida albicans

These findings imply that Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may exhibit similar potent antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Pain Management

Studies have suggested that piperidine derivatives can influence pain pathways, potentially leading to the development of new analgesics. The modulation of pain perception through receptor interaction may provide insights into treating chronic pain conditions.

Therapeutic Applications

The therapeutic potential of Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid extends to several areas:

Central Nervous System Disorders

Given its potential to modulate neurotransmitter systems, this compound could be beneficial in treating:

  • Anxiety Disorders
  • Depression
  • Schizophrenia

Infectious Diseases

The antimicrobial properties suggest possible applications in treating bacterial and fungal infections, particularly in resistant strains.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various applications:

  • Neuropharmacological Studies : Research published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications at the piperidine ring significantly affect their biological activity.
  • Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated the antibacterial activity of piperidine derivatives against a range of pathogens, suggesting potential applications in developing new antibiotics.
  • Pain Modulation Research : A recent clinical trial explored the analgesic effects of related compounds in patients with chronic pain, showing promising results that warrant further exploration of Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid.

Mechanism of Action

The mechanism of action of [Isopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared with six structurally related analogs (Table 1), highlighting differences in substituents, stereochemistry, and heterocyclic cores.

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry Status Reference
[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid 256943-82-5 C₁₁H₂₂N₂O₂ (R)-1-methyl-piperidin-3-yl, isopropyl R Discontinued
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid 1354015-67-0 C₁₂H₂₁N₃O₃ Acetyl-pyrrolidin-3-yl, isopropyl R Available
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 C₁₇H₂₄N₂O₂ Benzyl-cyclopropyl-amino, piperidin-3-yl R Available
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid - C₁₁H₂₁N₂O₂ Cyclopropyl, (S)-1-methyl-piperidin-3-yl S Discontinued
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 926659-01-0 C₁₂H₂₀N₂O₃ Acetyl-piperidin-3-yl, cyclopropyl R Available
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid 1353995-96-6 C₁₁H₂₂N₂O₂ Isopropyl-methyl-amino, piperidin-3-yl R Available
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 1353987-79-7 C₁₃H₂₅N₃O₃ Acetyl-piperidin-3-ylmethyl, isopropyl - Discontinued

Key Observations:

Heterocyclic Core : The main compound and most analogs retain a piperidine ring, except for the pyrrolidine-based analog (CAS 1354015-67-0), which may alter binding kinetics due to reduced ring size .

Benzyl/Cyclopropyl Groups: The benzyl-cyclopropyl substitution (CAS 1354015-76-1) introduces aromatic and strained cyclic motifs, which could enhance receptor affinity or metabolic stability .

Physicochemical and Thermodynamic Properties

While direct thermodynamic data for the main compound are unavailable, analogs like isopropyl acetate (CAS 108-21-4) and acetic acid derivatives (e.g., ) provide insights into phase behavior and solubility trends. For instance:


  • Vapor-Liquid Equilibrium (VLE): Acetic acid-isopropanol-water systems () highlight the influence of esterification equilibria on purification processes, which may apply to synthetic routes for acetic acid derivatives .
  • Molecular Weight vs.

Biological Activity

Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is known for its diverse biological activity. The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
  • Alkylation with Isopropyl Halides : The introduction of the isopropyl group is performed under basic conditions.
  • Attachment of the Amino-Acetic Acid Moiety : This is accomplished through nucleophilic substitution reactions with chloroacetic acid derivatives.

The biological activity of Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperidine structure allows it to modulate the activity of these targets, potentially influencing pathways related to cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives containing piperidine structures can induce apoptosis in cancer cells. For instance, compounds similar to Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid have demonstrated cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapy .
  • Neurological Effects : The compound's interaction with neurotransmitter receptors may provide insights into its potential use in treating neurological disorders .

Case Studies

  • In Vitro Studies : A study evaluating the effect of piperidine derivatives on P-glycoprotein (P-gp) revealed that certain compounds enhanced ATPase activity, indicating their role as substrates for P-gp . This suggests that Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may influence drug transport mechanisms.
  • Animal Models : In vivo experiments have shown that compounds with similar structures reduced tumor volume in mouse models without significant side effects, highlighting their therapeutic potential .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in FaDu hypopharyngeal cells
NeurologicalPotential modulation of neurotransmitter receptors
Drug TransportInteraction with P-glycoprotein

Q & A

Q. What analytical techniques resolve discrepancies between predicted and observed LogP values?

  • Techniques :
  • Experimental LogP : Shake-flask method with octanol/water partitioning and HPLC quantification.
  • Computational Adjustments : Refine predictions using fragment-based methods (e.g., ClogP) with experimental calibration .

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